molecular formula C8H7ClN4O2 B6270559 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride CAS No. 2567496-55-1

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride

Cat. No. B6270559
CAS RN: 2567496-55-1
M. Wt: 226.6
InChI Key:
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Description

“3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid” is a derivative of imidazole and pyrazine. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular formula of “3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid” is C8H6N4O2. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . The presence of a positive charge on either of two nitrogen atom allows it to show two equivalent tautomeric forms .

Mechanism of Action

While the specific mechanism of action for “3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride” is not mentioned in the search results, it’s worth noting that imidazole derivatives show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride involves the reaction of 2-cyanopyrazine with imidazole followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "2-cyanopyrazine", "imidazole", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: React 2-cyanopyrazine with imidazole in the presence of water to obtain 3-(1H-imidazol-1-yl)pyrazine.", "Step 2: Hydrolyze 3-(1H-imidazol-1-yl)pyrazine with hydrochloric acid to obtain 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid.", "Step 3: Acidify 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid with hydrochloric acid to obtain 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride." ] }

CAS RN

2567496-55-1

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.6

Purity

90

Origin of Product

United States

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